N,N,3-Trimethyl-1H-pyrazolo(4,3-d)pyrimidin-7-amine
Description
Properties
CAS No. |
5399-98-4 |
|---|---|
Molecular Formula |
C8H11N5 |
Molecular Weight |
177.21 g/mol |
IUPAC Name |
N,N,3-trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine |
InChI |
InChI=1S/C8H11N5/c1-5-6-7(12-11-5)8(13(2)3)10-4-9-6/h4H,1-3H3,(H,11,12) |
InChI Key |
JVWZMIBHARTBJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C(=NC=N2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-Trimethyl-1H-pyrazolo(4,3-d)pyrimidin-7-amine typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the N,N,3-trimethyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-amino-1H-pyrazole with formamide and formaldehyde can yield the desired pyrazolo[3,4-d]pyrimidine scaffold .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N,N,3-Trimethyl-1H-pyrazolo(4,3-d)pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
N,N,3-Trimethyl-1H-pyrazolo(4,3-d)pyrimidin-7-amine has demonstrated significant anticancer properties. Preliminary studies indicate that this compound may inhibit tumor cell proliferation by modulating signaling pathways associated with cell growth and survival.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results were as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that this compound has potential as a lead compound for developing new anticancer agents.
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against various bacterial strains. Its derivatives have been reported to show efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Research indicates that it could potentially inhibit pro-inflammatory cytokines, which play a significant role in inflammatory diseases.
Antiviral Activity
Recent molecular docking studies have suggested that derivatives of this compound might exhibit antiviral activity against viruses such as SARS-CoV-2. The docking simulations indicated favorable interactions with viral proteins, highlighting its potential as a therapeutic agent against viral infections .
Structure–Activity Relationships
Understanding the structure–activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the pyrazolo-pyrimidine core can significantly influence its biological activity.
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N,N,3-Trimethyl-1H-pyrazolo(4,3-d)pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Chlorine Substitution : Enhances antitumor activity (e.g., 5-chloro derivatives inhibit microtubule assembly in MCF-7 cells) .
- Aryl Groups : 6-Aryl derivatives (e.g., 2,6-dichlorophenyl) show potent antihypertensive effects at 10–50 mg/kg in rats .
- Fluorine and Methoxy Groups : Improve receptor selectivity (e.g., MPZP targets CRF1 with IC₅₀ < 100 nM) .
Physicochemical Properties
Substituents significantly influence molecular weight, solubility, and stability:
Key Observations :
Biological Activity
N,N,3-Trimethyl-1H-pyrazolo(4,3-d)pyrimidin-7-amine (CAS Number: 5399-98-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₁N₅, with a molecular weight of 177.21 g/mol. The compound features a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Research has shown that pyrazolo[4,3-d]pyrimidine derivatives exhibit significant anticancer properties. A study evaluated various pyrazolo[4,3-d]pyrimidine compounds against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). The results indicated that certain derivatives demonstrated cytotoxicity with IC₅₀ values in the micromolar range, although specific data for this compound is limited .
Table 1: Cytotoxicity of Related Pyrazolo Compounds
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.59 |
| Compound B | K562 | 0.85 |
| This compound | - | - |
Kinase Inhibition
This compound has been investigated for its ability to inhibit protein kinases. A related study identified pyrazolo[3,4-d]pyrimidine derivatives as selective inhibitors of non-receptor tyrosine kinase ACK1. Although the specific activity of N,N,3-trimethyl derivative was not highlighted in this context, the structural similarities suggest potential kinase inhibition capabilities .
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[4,3-d]pyrimidine derivatives often correlates with their structural features. Modifications at various positions on the pyrazole ring can significantly alter their pharmacological profiles. For instance:
- Substituents on the Pyrazole Ring : The presence of electron-withdrawing groups has been associated with increased potency against cancer cell lines.
- Alkylation Patterns : Trimethylation at the nitrogen positions may enhance solubility and bioavailability.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency |
| Alkylation at nitrogen | Enhanced solubility |
Case Studies
A notable study synthesized a series of pyrazolo[4,3-d]pyrimidines and evaluated their anticancer activity and kinase inhibition potential. While none of the newly synthesized compounds showed significant activity against CDK2 or Abl kinases in vitro, this highlights the need for further optimization in structure to enhance biological efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
